T-1840383 is a novel small-molecule inhibitor specifically designed to target the hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are implicated in various cancer types, where their dysregulation contributes to tumorigenesis, metastasis, and angiogenesis. By inhibiting both c-Met and VEGFR signaling pathways, T-1840383 represents a promising therapeutic approach for treating a wide range of tumors.
The synthesis of T-1840383 involves a multi-step chemical process that incorporates various organic synthesis techniques. The compound is characterized by its complex structure, which includes several functional groups that enhance its inhibitory properties against target kinases. The synthesis typically begins with the preparation of key intermediates followed by coupling reactions to form the final compound.
The chemical structure of T-1840383 is defined by its IUPAC name: N-[4-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-a]pyridin-6-yl}oxy)-3-fluorophenyl]-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide hydrochloride. The molecular formula is C30H25ClFN5O4, and its molecular weight is approximately 574.0094 g/mol.
The molecular structure of T-1840383 features a dihydropyridine core linked to an imidazopyridine moiety through an ether linkage. This complex arrangement contributes to its high specificity and potency against c-Met and VEGFRs.
The compound exhibits inhibitory concentrations (IC50) of 1.9 nmol/L for c-Met and varying IC50 values for VEGFRs: 7.7 nmol/L for VEGFR-1, 2.2 nmol/L for VEGFR-2, and 5.5 nmol/L for VEGFR-3 . Such low IC50 values indicate T-1840383's strong inhibitory potential.
T-1840383 primarily acts through the inhibition of phosphorylation reactions mediated by c-Met and VEGFRs. These phosphorylation events are critical for downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
In vitro studies have demonstrated that T-1840383 effectively inhibits HGF-induced phosphorylation of c-Met in cancer epithelial cells and VEGF-induced phosphorylation of VEGFR-2 in vascular endothelial cells. This dual inhibition mechanism suggests that T-1840383 could impede both tumor growth and neovascularization simultaneously .
The mechanism of action for T-1840383 involves competitive inhibition at the ATP-binding site of c-Met and VEGFRs. By binding to these sites, T-1840383 prevents ATP from phosphorylating tyrosine residues on these receptors, thereby blocking their activation.
This inhibition leads to reduced activation of downstream signaling pathways such as the phosphoinositide 3-kinase/Akt pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, which are essential for cell survival, proliferation, and angiogenesis .
T-1840383 appears as a solid powder with a purity greater than 98%. It is soluble in dimethyl sulfoxide (DMSO), making it suitable for various biological assays.
The compound has specific storage requirements; it should be kept dry, dark, and at temperatures between 0 - 4 °C for short-term storage or at -20 °C for long-term storage to maintain stability. Its solubility profile allows for effective administration in biological experiments.
T-1840383 has significant potential in cancer research due to its ability to inhibit critical signaling pathways involved in tumor growth and angiogenesis. Its dual-targeting mechanism makes it a candidate for combination therapies aimed at enhancing antitumor efficacy while minimizing resistance mechanisms commonly observed with single-agent therapies.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: